Regioisomeric Identity Confirmed by InChIKey and SMILES – Pyridin‑3‑yl vs. Pyridin‑4‑yl Substitution
The target compound bears the pyridin‑3‑yl substitution (InChIKey: GXPNSFDRGMRUJM‑UHFFFAOYSA‑N), placing the pyridine nitrogen at the meta position relative to the urea linkage . Its closest positional isomer, 1‑(2‑Methoxyphenyl)‑3‑pyridin‑4‑ylurea (CAS 76947‑68‑7), places the nitrogen at the para position (SMILES: COC1=CC=CC=C1NC(=O)NC2=CC=NC=C2) . No quantitative bioactivity data are publicly available for either regioisomer; therefore the functional consequence of the regioisomeric difference cannot be numerically expressed at this time.
| Evidence Dimension | Chemical structure (regioisomerism) |
|---|---|
| Target Compound Data | Pyridin‑3‑yl urea (CAS 260405‑01‑4, InChIKey GXPNSFDRGMRUJM‑UHFFFAOYSA‑N) |
| Comparator Or Baseline | Pyridin‑4‑yl urea (CAS 76947‑68‑7) |
| Quantified Difference | No quantitative bioactivity comparison published; difference is structural only. |
| Conditions | N/A – structural identity verification only. |
Why This Matters
For a researcher or procurement officer, the regioisomeric purity must be verified (e.g., by NMR or HPLC) because even a small contamination with the 4‑yl isomer would introduce a structurally distinct species that may exhibit different biological behavior.
